4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one
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Overview
Description
4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound that features an oxirane (epoxide) ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an epoxide-containing precursor with a hydrazine derivative under controlled conditions to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Diols
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted oxirane derivatives
Scientific Research Applications
4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one involves interactions with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors .
Comparison with Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Shares the oxirane ring but has a different heterocyclic structure.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an oxirane ring and an indole moiety.
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)-3-phenyl-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11-13(6-9-7-15-9)10(12-16-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIPAGUZVXXYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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